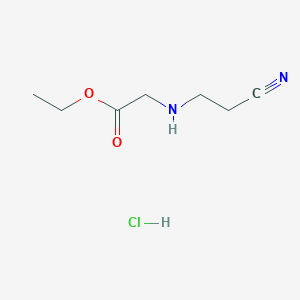

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-cyanoethylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)6-9-5-3-4-8;/h9H,2-3,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLNVDYKJCGRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride, a valuable bifunctional molecule for advanced chemical synthesis. The primary synthetic route detailed herein is the aza-Michael addition of ethyl glycinate to acrylonitrile, followed by conversion to its hydrochloride salt. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, critical safety considerations, and analytical characterization methods. By explaining the causality behind experimental choices, this guide serves as a practical and educational resource for the successful preparation and handling of this important chemical intermediate.

Introduction: Significance and Synthetic Strategy

Ethyl 2-((2-cyanoethyl)amino)acetate is a versatile intermediate in organic synthesis, featuring a secondary amine, an ester, and a nitrile group. This unique combination of functionalities makes it a valuable precursor for the construction of various nitrogen-containing heterocyclic compounds, modified amino acids, and other complex molecular architectures relevant to pharmaceutical and materials science.

The free base form of the compound is typically an oil, which can be challenging to purify and store. Therefore, the synthesis of its hydrochloride salt is highly desirable, as it provides a stable, crystalline solid that is easier to handle, purify, and store.

The most direct and atom-economical approach to this molecule is the conjugate addition reaction, specifically the aza-Michael addition, between ethyl glycinate and acrylonitrile.[1][2] This guide will focus on this pathway, outlining the liberation of the free amine from its common hydrochloride salt, the subsequent Michael addition, and the final salt formation to yield the target compound.

Chemical Principles and Mechanism

The Aza-Michael Addition Reaction

The core of this synthesis is the aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction.[3] The reaction involves the nucleophilic addition of an amine to the β-carbon of an α,β-unsaturated carbonyl or nitrile compound.

In this specific synthesis, the nitrogen atom of ethyl glycinate acts as the nucleophile. Its lone pair of electrons attacks the electron-deficient terminal carbon of the acrylonitrile double bond. Acrylonitrile is an excellent "Michael acceptor" due to the strong electron-withdrawing effect of the nitrile (-C≡N) group, which polarizes the C=C double bond. The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated by a proton source in the reaction medium (often the conjugate acid of the amine or the solvent) to yield the final β-aminopropionitrile derivative.

Starting Material Considerations

-

Ethyl Glycinate Hydrochloride: Ethyl glycinate is most commonly available and stored as its hydrochloride salt (CAS 623-33-6).[4] This salt is a stable, crystalline solid, unlike the free amine which is a less stable liquid. For the Michael addition to occur, the nucleophilic free amine must be generated in situ. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA), to the reaction mixture. The base deprotonates the ammonium salt, liberating the free ethyl glycinate to participate in the reaction.

-

Acrylonitrile: Acrylonitrile (CAS 107-13-1) is a highly reactive and hazardous chemical.[5] It is a colorless, volatile liquid that is toxic, flammable, and a suspected human carcinogen.[6][7][8] It is also prone to spontaneous, exothermic polymerization, which can be initiated by heat, light, or contact with strong bases or acids.[5][7] For this reason, commercial acrylonitrile is shipped with inhibitors like hydroquinone monomethyl ether (MEHQ).[7] Extreme caution and adherence to strict safety protocols are mandatory when handling this reagent.

Rationale for Hydrochloride Salt Formation

The final step of the synthesis is the conversion of the synthesized free base, Ethyl 2-((2-cyanoethyl)amino)acetate, into its hydrochloride salt. This is a critical step for several reasons:

-

Stability: Amine compounds, especially liquids or oils, can be susceptible to oxidation and degradation over time. Converting the amine to its ammonium salt significantly enhances its stability for long-term storage.

-

Purification: The hydrochloride salt is typically a crystalline solid, which can be easily purified by recrystallization. This process is far more effective for achieving high purity than chromatographic purification or distillation of the oily free base.

-

Handling: Crystalline solids are significantly easier to weigh, transfer, and handle in a laboratory setting compared to viscous oils.

Critical Safety and Hazard Management

This synthesis must be performed in a certified chemical fume hood with appropriate engineering controls.

Reagent-Specific Hazards: Acrylonitrile

Acrylonitrile presents multiple significant hazards:

-

Toxicity: It is toxic if inhaled, absorbed through the skin, or swallowed.[7] It is classified as a probable human carcinogen. All skin and eye contact must be prevented.[6][9]

-

Flammability: Acrylonitrile is a highly flammable liquid, and its vapors can form explosive mixtures with air.[5][8] All sources of ignition must be excluded from the work area.

-

Reactivity: It can polymerize violently, especially in the absence of inhibitors or in the presence of initiators like strong bases, acids, and peroxides.[5][7] Reactions involving acrylonitrile can be highly exothermic.

Required Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, splash-proof safety goggles, and chemically resistant gloves (e.g., nitrile or butyl rubber).[9]

-

Ensure an emergency eyewash station and safety shower are immediately accessible.[8]

-

Store acrylonitrile in a cool, well-ventilated area away from heat, light, and incompatible materials like strong oxidizers, bases, and acids.[5][6]

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| Ethyl Glycinate Hydrochloride | 139.58 | 623-33-6 | Starting material |

| Acrylonitrile | 53.06 | 107-13-1 | EXTREME HAZARD |

| Triethylamine (TEA) | 101.19 | 121-44-8 | Dried over KOH |

| Anhydrous Ethanol | 46.07 | 64-17-5 | Reaction solvent |

| Diethyl Ether | 74.12 | 60-29-7 | Solvent for precipitation |

| Hydrochloric Acid (solution) | 36.46 | 7647-01-0 | e.g., 2M in Diethyl Ether |

Equipment:

-

Round-bottom flasks with magnetic stir bars

-

Reflux condenser and heating mantle

-

Ice-water bath

-

Magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filtration apparatus

-

Standard laboratory glassware

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis

Step 1: In Situ Generation of Ethyl Glycinate and Michael Addition

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl glycinate hydrochloride (13.96 g, 0.10 mol).

-

Add anhydrous ethanol (100 mL) to the flask and stir to create a suspension.

-

Add triethylamine (15.3 mL, 11.13 g, 0.11 mol) to the suspension. The triethylamine acts as a base to neutralize the hydrochloride, liberating the free ethyl glycinate. The formation of triethylamine hydrochloride, a white precipitate, will be observed.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

CAUTION: In a well-ventilated fume hood, slowly add acrylonitrile (6.6 mL, 5.31 g, 0.10 mol) dropwise to the stirred suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Work-up and Isolation of the Free Base Intermediate

-

After the reaction is complete, filter the mixture through a Buchner funnel to remove the precipitated triethylamine hydrochloride.

-

Wash the filter cake with a small amount of cold ethanol (2 x 10 mL).

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. This will remove the ethanol and any remaining triethylamine.

-

The resulting residue is the crude Ethyl 2-((2-cyanoethyl)amino)acetate free base, typically a yellow to orange oil.

Step 3: Formation and Purification of the Hydrochloride Salt

-

Dissolve the crude oil from Step 2 in diethyl ether (100 mL). If the oil does not fully dissolve, a small amount of ethanol can be added dropwise to aid dissolution.

-

While stirring vigorously, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether. The product will begin to precipitate as a white or off-white solid. Continue adding the HCl solution until no further precipitation is observed.

-

Cool the suspension in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with two portions of cold diethyl ether (2 x 20 mL) to remove any soluble impurities.

-

Dry the product under vacuum to yield this compound as a crystalline solid.

Characterization and Analysis

The final product should be characterized to confirm its identity and purity.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Expected Analytical Data

The following table summarizes the expected spectroscopic data for the final product.

| Analysis Type | Expected Results |

| ¹H NMR | δ (ppm): ~4.2 (q, 2H, -OCH₂ CH₃), ~3.5 (s, 2H, -NH-CH₂ -COO), ~3.0 (t, 2H, -NH-CH₂ -CH₂CN), ~2.7 (t, 2H, -CH₂-CH₂ -CN), ~1.2 (t, 3H, -OCH₂CH₃ ). The N-H proton signal may be broad and its chemical shift can vary. |

| ¹³C NMR | δ (ppm): ~170 (-C =O), ~118 (-C ≡N), ~61 (-OCH₂ CH₃), ~50 (-NH-CH₂ -COO), ~45 (-NH-CH₂ -CH₂CN), ~18 (-CH₂-CH₂ -CN), ~14 (-OCH₂CH₃ ). |

| IR Spectroscopy | ν (cm⁻¹): ~2900-3100 (C-H stretch), ~2250 (C≡N stretch, sharp), ~1740 (C=O ester stretch, strong), ~1200 (C-O stretch). A broad absorption may be present around 2400-2700 cm⁻¹ corresponding to the R₂NH₂⁺ stretch of the hydrochloride salt. |

| Mass Spec (ESI+) | m/z: Calculated for C₈H₁₅N₂O₂⁺ [M+H]⁺: 171.11. |

| Melting Point | A sharp melting point is indicative of high purity. |

Process Optimization and Troubleshooting

-

Formation of Bis-Adduct: A common side reaction is the addition of a second molecule of acrylonitrile to the product, forming a tertiary amine. This can be minimized by using a 1:1 stoichiometry of the amine and acrylonitrile and by avoiding a large excess of base. Adding the acrylonitrile slowly at low temperatures also disfavors the second addition.

-

Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended, or the mixture can be gently warmed (e.g., to 40-50 °C) after the initial exothermic phase has subsided. However, warming increases the risk of acrylonitrile polymerization.

-

Product Isolation Issues: If the hydrochloride salt oils out instead of crystallizing, scratching the inside of the flask with a glass rod can induce crystallization. Alternatively, the solution can be concentrated and re-dissolved in a different solvent system (e.g., isopropanol/ether) for recrystallization.

Conclusion

The synthesis of this compound via the aza-Michael addition of ethyl glycinate to acrylonitrile is an efficient and reliable method. The key to a successful synthesis lies in the careful control of the reaction exotherm and the strict observance of safety protocols due to the hazardous nature of acrylonitrile. The conversion of the intermediate oily free base to its crystalline hydrochloride salt is an essential step that facilitates purification and ensures the long-term stability of the product. This guide provides the necessary technical details and scientific rationale to empower researchers to confidently perform this valuable synthetic transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. ETHYL 2-AMINOACETATE HYDROCHLORIDE | CAS 623-33-6 [matrix-fine-chemicals.com]

- 5. ineos.com [ineos.com]

- 6. 29 CFR § 1910.1045 - Acrylonitrile. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 7. petrochemistry.eu [petrochemistry.eu]

- 8. nj.gov [nj.gov]

- 9. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

A Comprehensive Guide to the Structural Elucidation of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride

Abstract

Introduction and Proposed Molecular Structure

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is a small organic molecule featuring several key functional groups: an ethyl ester, a secondary amine (which exists as a protonated ammonium salt), and a nitrile. The primary objective of this guide is to present a systematic methodology to verify the connectivity and arrangement of every atom within this structure. An erroneous structural assignment can have profound negative consequences in a research or development pipeline; therefore, a meticulous, multi-faceted analytical approach is not just recommended, but essential.

The proposed structure is as follows:

Caption: Proposed structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: Our first analytical step is IR spectroscopy. This technique is exceptionally powerful for the rapid and non-destructive identification of key functional groups. By measuring the vibrations of bonds within the molecule, we can quickly confirm or refute the presence of the critical ester, nitrile, and ammonium moieties. The presence of these three groups is a prerequisite for the proposed structure to be correct.

Expected Spectral Features: The structure contains several IR-active functional groups, leading to a predictable spectrum:

-

N-H Stretch (Ammonium Salt): A very broad and strong absorption is expected in the 2400-3200 cm⁻¹ region, characteristic of an R₂NH₂⁺ stretch. This band often shows fine structure and overlaps with C-H absorptions.

-

C-H Stretch (Aliphatic): Absorptions from sp³ hybridized C-H bonds will appear just below 3000 cm⁻¹.[2]

-

C≡N Stretch (Nitrile): A sharp and intense peak is predicted in the 2240-2260 cm⁻¹ range.[3] This peak is highly diagnostic due to its unique position in a relatively uncongested region of the spectrum.

-

C=O Stretch (Ester): A very strong, sharp absorption band is expected between 1735-1750 cm⁻¹.[4] Its intensity and position are hallmarks of a saturated ester carbonyl.

-

N-H Bend (Ammonium): A medium intensity band around 1600 cm⁻¹ is anticipated for the N-H bending vibration.[2]

-

C-O Stretch (Ester): Two distinct absorptions will likely be present in the fingerprint region, between 1050-1300 cm⁻¹, corresponding to the C-O single bond stretches of the ester group.[4]

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Confirmed |

| N-H Stretch | 2400 - 3200 | Strong, Broad | Secondary Ammonium (R₂NH₂⁺) |

| C-H Stretch | < 3000 | Medium-Strong | Aliphatic C-H |

| C≡N Stretch | 2240 - 2260 | Strong, Sharp | Nitrile |

| C=O Stretch | 1735 - 1750 | Very Strong, Sharp | Saturated Ester |

| N-H Bend | ~1600 | Medium | Secondary Ammonium (R₂NH₂⁺) |

| C-O Stretch | 1050 - 1300 | Strong | Ester |

Experimental Protocol: Acquiring the IR Spectrum (ATR Method)

-

Sample Preparation: Place a small, solid sample (1-2 mg) directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Trustworthiness: The combined observation of a strong, sharp peak at ~2250 cm⁻¹ (nitrile) and another very strong, sharp peak at ~1740 cm⁻¹ (ester carbonyl) provides extremely high confidence in the presence of these two core functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: With the primary functional groups confirmed by IR, we now turn to NMR spectroscopy to assemble the atomic "pieces." NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. ¹³C NMR will complement this by showing the number of unique carbon environments. As a hydrochloride salt, the choice of a deuterated solvent is critical; DMSO-d₆ is an excellent choice as it readily dissolves the salt and allows for the observation of exchangeable N-H protons.[5]

¹H NMR Spectral Analysis (Predicted in DMSO-d₆)

The protonated amine significantly influences the chemical shifts of adjacent protons, causing them to shift downfield due to its electron-withdrawing inductive effect.[5][6]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| -NH₂⁺- | > 8.0 | Broad Singlet | 2H | Highly deshielded, acidic protons on the positively charged nitrogen. Exchangeable with D₂O. |

| -O-CH₂-CH₃ | ~4.2 | Quartet (q) | 2H | Methylene protons adjacent to the electron-withdrawing ester oxygen.[4] |

| -CO-CH₂-NH₂⁺- | ~3.9 | Singlet (s) | 2H | Methylene protons deshielded by both the carbonyl group and the adjacent ammonium nitrogen. |

| -NH₂⁺-CH₂-CH₂CN | ~3.4 | Triplet (t) | 2H | Methylene protons adjacent to the ammonium nitrogen. |

| -CH₂-CH₂-CN | ~2.9 | Triplet (t) | 2H | Methylene protons adjacent to the electron-withdrawing nitrile group. |

| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Methyl protons of the ethyl ester, shifted upfield as they are furthest from electronegative atoms.[4] |

¹³C NMR Spectral Analysis (Predicted in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C=O (Ester) | ~168 | Carbonyl carbons are highly deshielded and appear far downfield.[7] |

| C≡N (Nitrile) | ~117 | Nitrile carbons appear in a characteristic region of the spectrum.[8] |

| -O-CH₂-CH₃ | ~62 | Carbon adjacent to the highly electronegative oxygen atom.[9] |

| -CO-CH₂-NH₂⁺- | ~48 | Methylene carbon influenced by both the carbonyl and ammonium groups. |

| -NH₂⁺-CH₂-CH₂CN | ~43 | Methylene carbon adjacent to the ammonium nitrogen. |

| -CH₂-CH₂-CN | ~16 | Methylene carbon adjacent to the nitrile group. |

| -O-CH₂-CH₃ | ~14 | Most upfield signal, corresponding to the terminal methyl carbon.[9] |

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Place the NMR tube in the spectrometer. After locking and shimming, acquire a standard one-dimensional proton spectrum. Ensure sufficient relaxation delay (D1) for accurate integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

(Optional) D₂O Exchange: To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signal assigned to the -NH₂⁺- protons should diminish or disappear.

Trustworthiness: The specific splitting patterns (quartet/triplet for the ethyl group, two distinct triplets for the cyanoethyl moiety) combined with the integration values provide irrefutable evidence for the connectivity of the molecular fragments. The ¹³C NMR spectrum confirms the presence of 7 unique carbon environments, perfectly matching the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Causality: The final piece of our analytical puzzle is mass spectrometry. This technique provides the molecular weight of the compound, which serves as the ultimate confirmation of its elemental formula. For a pre-charged, polar salt, Electrospray Ionization (ESI) is the method of choice as it gently transfers ions from solution into the gas phase for analysis.[5] We will analyze the sample in positive ion mode.

Expected Ions: In ESI-MS, the hydrochloride salt will dissociate in solution. The mass spectrometer will detect the cationic organic portion.

-

Base Peak [M+H]⁺: The molecule of interest is the free base, C₇H₁₂N₂O₂ (MW ≈ 156.09 Da). The spectrometer will detect this molecule after it has been protonated (even though it's already protonated in the salt form, this is the standard nomenclature). The expected primary ion will be at a mass-to-charge ratio (m/z) of ~157.1 .

-

High-Resolution MS (HRMS): Using an Orbitrap or TOF analyzer, we can obtain a highly accurate mass measurement. The calculated exact mass for [C₇H₁₃N₂O₂]⁺ is 157.0977. An experimental result within 5 ppm of this value would confirm the elemental formula C₇H₁₂N₂O₂.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the m/z value of the most abundant ion and compare it to the theoretical value for the [M+H]⁺ ion.

Trustworthiness: Observing a strong signal at m/z ≈ 157, especially when confirmed by HRMS to match the exact mass of [C₇H₁₃N₂O₂]⁺, validates the molecular formula of the organic component of the salt. This, combined with the evidence of the salt form from NMR and IR, completes the structural proof.

Integrated Conclusion and Workflow

-

IR Spectroscopy confirmed the presence of the essential nitrile, ester, and ammonium functional groups.

-

¹H and ¹³C NMR Spectroscopy meticulously mapped the carbon-hydrogen skeleton, establishing the precise connectivity between the ethyl acetate and cyanoethyl fragments through the central nitrogen atom.

-

Mass Spectrometry unequivocally verified the molecular weight and elemental composition of the organic cation.

The collective data from these orthogonal techniques are fully consistent with the proposed structure and leave no room for ambiguity.

Caption: Integrated workflow for the structural elucidation of the target compound.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. scribd.com [scribd.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is a bifunctional organic molecule of interest in synthetic chemistry, serving as a versatile building block for more complex molecular architectures. Its structure incorporates an ethyl ester, a secondary amine (present as a hydrochloride salt), and a nitrile group. A thorough understanding of its spectroscopic properties is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating its role in subsequent chemical transformations. This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral predictions is explained, and standardized, field-proven protocols for data acquisition are provided to ensure experimental reproducibility and integrity.

Molecular Structure and Key Features

A clear visualization of the molecule is essential for interpreting its spectroscopic data. The structure consists of an ethyl acetate backbone linked via a secondary amine to a cyanoethyl group. The amine is protonated, forming a hydrochloride salt.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity. For the title compound, the protonated amine will significantly influence the chemical shifts of adjacent methylene groups.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~4.30 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| b | ~3.90 | Singlet (s) | 2H | -NH-CH₂ -C=O |

| c | ~3.60 | Triplet (t) | 2H | -NH-CH₂ -CH₂CN |

| d | ~3.00 | Triplet (t) | 2H | -CH₂-CH₂ -CN |

| e | ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Note: Chemical shifts are predictions and can vary based on solvent and concentration. D₂O is chosen as the solvent to exchange the acidic N-H proton, simplifying the spectrum.

Expertise & Experience: Causality of Chemical Shifts

-

Signal (a) - Methylene of Ethyl Ester (~4.30 ppm): These protons are deshielded due to their proximity to the electronegative oxygen atom of the ester group.[1] Their signal is split into a quartet by the three adjacent methyl protons (e).

-

Signal (b) - Methylene alpha to Carbonyl (~3.90 ppm): The protons on the carbon adjacent to the carbonyl group are significantly deshielded by the electron-withdrawing effect of the adjacent protonated nitrogen. This deshielding is stronger than that of a typical α-carbonyl methylene group. In D₂O, the coupling to the N-H proton is lost, resulting in a singlet.

-

Signal (c) - Methylene alpha to Amine (~3.60 ppm): These protons are directly attached to the carbon adjacent to the electron-withdrawing ammonium center, causing a significant downfield shift. The signal appears as a triplet due to coupling with the adjacent methylene protons (d).

-

Signal (d) - Methylene alpha to Nitrile (~3.00 ppm): The nitrile group's anisotropic effect and moderate electron-withdrawing nature deshield these protons. They are split into a triplet by the neighboring methylene protons (c).

-

Signal (e) - Methyl of Ethyl Ester (~1.30 ppm): These protons are in a typical aliphatic environment and appear furthest upfield. The signal is a triplet due to coupling with the two methylene protons (a).[2]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible ¹H NMR data acquisition.[3][4][5]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube.

-

If using a non-deuterated solvent for the N-H proton, ensure it is of high purity. For simplification of the spectrum, D₂O is recommended to exchange the labile amine proton.[6]

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks. Modern spectrometers often have automated shimming routines.[3]

-

-

Acquisition Parameters (for a 500 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

-

Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.[3][5]

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8 to 16 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Receiver Gain: Optimize automatically or manually to avoid signal clipping.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or TMS).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the splitting patterns to deduce proton connectivity.

-

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon-13 NMR provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C =O | Ester carbonyl carbon, highly deshielded. |

| ~118 | -C ≡N | Nitrile carbon, characteristic chemical shift. |

| ~63 | -O-CH₂ -CH₃ | Carbon adjacent to ester oxygen, deshielded. |

| ~50 | -NH-CH₂ -C=O | Alpha-carbon to both ammonium and carbonyl, deshielded. |

| ~45 | -NH-CH₂ -CH₂CN | Alpha-carbon to ammonium, deshielded. |

| ~18 | -CH₂-CH₂ -CN | Beta-carbon to ammonium, less deshielded. |

| ~14 | -O-CH₂-CH₃ | Aliphatic methyl carbon, most shielded. |

Note: Spectra are typically acquired with proton decoupling, so all signals appear as singlets.

Expertise & Experience: Causality of Chemical Shifts

The predicted chemical shifts are based on the established ranges for different carbon types.[7]

-

Carbonyl Carbon (~170 ppm): The C=O carbon of the ester is the most deshielded due to the double bond to an electronegative oxygen atom.

-

Nitrile Carbon (~118 ppm): The sp-hybridized carbon of the nitrile group appears in its characteristic region.

-

Aliphatic Carbons: The carbons attached to the electronegative oxygen (-O-C H₂) and nitrogen (-NH-C H₂-) atoms are significantly deshielded compared to simple alkanes. The influence of the electron-withdrawing groups diminishes with distance, as seen in the upfield shift from -NH-C H₂- to -CH₂-C H₂-CN. The terminal methyl carbon is the least deshielded (most upfield).

Experimental Protocol: ¹³C NMR Spectroscopy

This protocol is designed for standard, proton-decoupled ¹³C NMR acquisition.[8][9][10][11]

-

Sample Preparation:

-

A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Use 20-50 mg of the sample dissolved in ~0.7 mL of deuterated solvent.

-

-

Instrument Setup:

-

Follow the same locking and shimming procedures as for ¹H NMR.

-

Tune the probe for the ¹³C frequency to maximize sensitivity.

-

-

Acquisition Parameters (for a 125 MHz spectrometer):

-

Pulse Program: A standard pulse-acquire sequence with broadband proton decoupling (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: Typically 0-220 ppm to cover the full range of organic carbon signals.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds is a standard value. Longer delays may be needed for quaternary carbons if quantitative analysis is desired.

-

Number of Scans (ns): A larger number of scans (e.g., 128 to 1024 or more) is necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of ~1-2 Hz to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3000-2700 | N⁺-H stretch | Secondary Ammonium Salt |

| 2980-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~2250 | C≡N stretch | Nitrile |

| ~1745 | C=O stretch | Saturated Aliphatic Ester |

| 1620-1560 | N⁺-H bend | Secondary Ammonium Salt |

| 1300-1000 | C-O stretch | Ester |

Expertise & Experience: Interpretation of Vibrational Modes

-

N⁺-H Stretching (3000-2700 cm⁻¹): The N⁺-H stretching vibration in secondary amine salts appears as a broad and strong envelope of bands in this region, often overlapping with the C-H stretches.[12]

-

C-H Stretching (2980-2850 cm⁻¹): These absorptions are due to the stretching of sp³ C-H bonds in the ethyl and methylene groups.

-

C≡N Stretching (~2250 cm⁻¹): The nitrile group gives a characteristic sharp, medium-intensity absorption in a relatively clean region of the spectrum, making it a highly diagnostic peak.[13][14][15] Saturated nitriles typically absorb between 2260-2240 cm⁻¹.[15]

-

C=O Stretching (~1745 cm⁻¹): The carbonyl stretch of a saturated aliphatic ester is a very strong and sharp absorption, typically found between 1750-1735 cm⁻¹.[16][17][18][19]

-

N⁺-H Bending (1620-1560 cm⁻¹): The bending vibration of the N⁺-H bond in a secondary amine salt is another key diagnostic feature.[12]

-

C-O Stretching (1300-1000 cm⁻¹): Esters show two C-O stretching bands: a C-C(=O)-O stretch and an O-C-C stretch. These appear as strong bands in the fingerprint region.[16]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a modern, convenient method for acquiring IR spectra of solid and liquid samples with minimal preparation.[20][21][22][23]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

-

Background Spectrum:

-

With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleanup:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

After analysis, release the press arm, remove the sample, and clean the ATR crystal thoroughly.

-

Mass Spectrometry (MS): Predicted Data and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule through ionization and fragmentation. For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that would likely yield the protonated molecular ion of the free base.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value (Predicted) | Ion | Notes |

| 171.11 | [M+H]⁺ | Molecular ion of the free base (C₈H₁₄N₂O₂) + H⁺. |

| 142.08 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 98.07 | [M - C₂H₅O₂]⁺ | Loss of the ethoxycarbonyl group. |

| 88.05 | [C₄H₆NO₂]⁺ | McLafferty rearrangement fragment from the ester.[24][25] |

| 73.06 | [C₃H₅N₂]⁺ | Fragment from α-cleavage at the amine. |

Expertise & Experience: Fragmentation Pathways

Under ESI conditions, the primary ion observed would be the protonated free base [C₈H₁₄N₂O₂ + H]⁺ at m/z 171. If in-source fragmentation or MS/MS analysis is performed, characteristic fragmentation patterns would emerge:

-

α-Cleavage: Amines readily undergo α-cleavage, which is the cleavage of a bond to the carbon adjacent to the nitrogen.[26][27][28][29] The largest substituent is preferentially lost as a radical. For the title compound, this could lead to several fragment ions.

-

Ester Fragmentation: Ethyl esters are known to undergo characteristic fragmentations, including the loss of the ethoxy group (-OC₂H₅) or the entire ethoxycarbonyl group. A common rearrangement is the McLafferty rearrangement, which produces a characteristic ion at m/z 88 for ethyl esters with a γ-hydrogen.[24][25]

Caption: Predicted major fragmentation pathways for Ethyl 2-((2-cyanoethyl)amino)acetate.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar and thermally labile molecules.[30][31][32]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically methanol, acetonitrile, or water, often with a small amount of formic acid (0.1%) to promote protonation.[33]

-

Ensure the sample is fully dissolved and free of particulate matter. Filter if necessary. High salt concentrations should be avoided.[33]

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system or a direct infusion pump.

-

Set the ESI source parameters:

-

Ionization Mode: Positive ion mode is appropriate for this amine-containing compound.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas (N₂): Adjust flow rate to ensure a stable spray.

-

Drying Gas (N₂): Set the temperature (e.g., 200-350 °C) and flow rate to facilitate desolvation.

-

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion.

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 171) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

-

Data Analysis:

-

Identify the [M+H]⁺ ion.

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the presence of key structural motifs.

-

Conclusion

This guide provides a comprehensive, synthesized overview of the expected spectroscopic data for this compound. By deconstructing the molecule into its constituent functional groups and drawing upon established spectroscopic principles, we have predicted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed experimental protocols provided for each technique are designed to serve as a self-validating system, ensuring that researchers can acquire high-quality, reliable data for the structural verification and purity assessment of this important synthetic intermediate.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. youtube.com [youtube.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Video: NMR Spectroscopy Of Amines [jove.com]

- 7. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. sc.edu [sc.edu]

- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 14. scribd.com [scribd.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.pg.edu.pl [chem.pg.edu.pl]

- 18. spcmc.ac.in [spcmc.ac.in]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. agilent.com [agilent.com]

- 21. utsc.utoronto.ca [utsc.utoronto.ca]

- 22. m.youtube.com [m.youtube.com]

- 23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. tdx.cat [tdx.cat]

- 26. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 27. people.whitman.edu [people.whitman.edu]

- 28. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 29. youtube.com [youtube.com]

- 30. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. phys.libretexts.org [phys.libretexts.org]

- 33. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride, with the CAS number 1081523-75-2, is a versatile bifunctional molecule that holds significant promise as a building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure, incorporating a secondary amine, a nitrile group, and an ethyl ester, provides multiple reactive sites for the construction of complex molecular architectures, particularly heterocyclic compounds and peptide mimetics. This technical guide offers a comprehensive overview of its synthesis, physicochemical properties, and potential applications, providing researchers and drug development professionals with the essential knowledge to leverage this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. While comprehensive experimental data for this compound is not extensively published, the following table summarizes its key identifiers and known properties, supplemented with data from closely related analogs.

| Property | Value | Source |

| CAS Number | 1081523-75-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₃ClN₂O₂ | [4] |

| Molecular Weight | 192.64 g/mol | [1][6] |

| Alternate Names | N-(2-Cyanoethyl)glycine ethyl ester hydrochloride | [3][4] |

| Purity | Typically ≥97% | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of synthetic routes, leveraging well-established organic reactions. A common and efficient method involves the cyanoethylation of ethyl glycinate.

Proposed Synthesis Workflow

A plausible and efficient synthesis involves the Michael addition of ethyl glycinate to acrylonitrile, followed by salt formation with hydrochloric acid. This approach is attractive due to the ready availability of the starting materials and the generally high yields associated with this type of reaction.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established chemical principles for similar reactions.

Materials:

-

Ethyl glycinate hydrochloride

-

Triethylamine (or another suitable base)

-

Acrylonitrile

-

Anhydrous diethyl ether (or other suitable solvent)

-

Hydrochloric acid (ethanolic solution or gaseous)

-

Standard laboratory glassware and equipment

Procedure:

-

Liberation of the free amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl glycinate hydrochloride in a suitable solvent such as ethanol. Cool the solution in an ice bath.

-

Slowly add one equivalent of triethylamine to neutralize the hydrochloride salt and liberate the free ethyl glycinate. Stir the mixture for 30 minutes at 0°C.

-

Michael Addition: To the solution containing the free ethyl glycinate, add acrylonitrile (1.0-1.1 equivalents) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Free Base: Once the reaction is complete, remove the triethylamine hydrochloride salt by filtration. Concentrate the filtrate under reduced pressure to obtain the crude free base, Ethyl 2-((2-cyanoethyl)amino)acetate.[7] The crude product can be purified by column chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in ethanol or bubble dry hydrogen chloride gas through the solution until precipitation is complete.

-

Isolation of the Hydrochloride Salt: Collect the precipitated solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the secondary amine, the nitrile, or the ester group.

Precursor for Heterocyclic Scaffolds

This compound is a key starting material for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents.[8] For instance, the cyano and ester functionalities can participate in condensation reactions to form substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles. These scaffolds are prevalent in drugs targeting a wide array of diseases.

Role in the Synthesis of Bioactive Molecules

The cyanoethylamino moiety is a feature in various research compounds with potential biological activities. For instance, compounds containing cyanoacetamido groups have been investigated for their antioxidant and antibacterial properties.

Logical Relationship in Drug Intermediate Synthesis

The following diagram illustrates the logical flow of how this compound can be utilized as a versatile intermediate in the synthesis of more complex drug candidates.

Caption: Potential synthetic pathways from the core intermediate to drug candidates.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a powerful platform for the creation of diverse molecular scaffolds, particularly in the realm of heterocyclic chemistry. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, and an exploration of its potential applications in drug discovery. As research continues, the utility of this compound is expected to expand, making it an important tool in the arsenal of chemists working at the forefront of pharmaceutical innovation.

References

- 1. 1081523-75-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1081523-75-2 [sigmaaldrich.com]

- 3. This compound [chemdict.com]

- 4. N-(2-Cyanoethyl)glycine Ethyl Ester Hydrochloride,1081523-75-2-Amadis Chemical [amadischem.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. This compound [cymitquimica.com]

- 7. N-(2-Cyanoethyl) GlycineEthyl Ester | 44981-94-4 [m.chemicalbook.com]

- 8. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 9. CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride: Foundational Starting Materials and Strategic Pathways

Abstract: Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is a bifunctional molecule valuable as an intermediate in the synthesis of more complex chemical entities, including pharmaceutical agents and specialized polymers. Its structure, incorporating an amino acid ester, a secondary amine, and a nitrile group, offers multiple points for synthetic modification. This technical guide provides a comprehensive analysis of the primary synthetic strategies for its preparation, with a core focus on the selection and rationale of the starting materials. We will explore two principal retrosynthetic pathways, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to inform researchers, chemists, and drug development professionals in their synthetic planning and execution.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The logical starting point for any synthesis is a retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available, or easily accessible precursors. For this compound, two primary disconnection points at the central nitrogen atom reveal two distinct and viable synthetic strategies.

-

Pathway A: C-N Bond Formation via Cyanoethylation. This approach involves disconnecting the bond between the nitrogen and the cyanoethyl group. This identifies an aminoacetate derivative and a cyanoethylating agent as the key precursors. This is often the most direct and common route.

-

Pathway B: C-N Bond Formation via N-Alkylation. The alternative disconnection breaks the bond between the nitrogen and the acetate moiety. This strategy points to a cyanoethylamine derivative and an ethyl haloacetate as the primary starting materials.

These two divergent strategies form the foundation of our exploration.

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis Pathway I: Cyanoethylation of Ethyl 2-Aminoacetate

This pathway is arguably the most efficient, leveraging the nucleophilicity of the amino group in glycine ethyl ester to react with an electrophilic three-carbon nitrile-containing synthon.

Core Starting Materials

-

Ethyl 2-Aminoacetate Hydrochloride (Glycine Ethyl Ester HCl): This is the foundational building block, providing the core amino acid ester structure. It is a stable, crystalline solid, which is easier to handle and store than its free-base form.[1] It is typically synthesized via the Fischer esterification of glycine using ethanol in the presence of a strong acid catalyst, such as hydrogen chloride gas or thionyl chloride.[2][3][4] The use of HCl as a catalyst conveniently yields the desired hydrochloride salt directly.

-

Acrylonitrile: This is the preferred cyanoethylating agent for this pathway. It functions as a Michael acceptor, where the amine undergoes a conjugate addition to the activated alkene.[5] This reaction is highly atom-economical and typically proceeds under mild conditions. Safety Precaution: Acrylonitrile is a toxic and flammable volatile liquid and must be handled with appropriate engineering controls in a well-ventilated fume hood.

-

Alternative Agent (3-Chloropropionitrile): As an alternative, 3-chloropropionitrile can be used as an alkylating agent.[6] In this case, the reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. This route may require more stringent conditions and the use of a base to neutralize the HCl generated.

Mechanistic Rationale and Experimental Considerations

The key to this pathway is the liberation of the free amine from its hydrochloride salt. A non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is added in situ to neutralize the HCl, yielding the free glycine ethyl ester. This free amine is a potent nucleophile and readily attacks the electron-deficient β-carbon of acrylonitrile. The resulting enolate intermediate is then protonated by the triethylammonium chloride byproduct or during aqueous workup to yield the target free base, ethyl 2-((2-cyanoethyl)amino)acetate.

The final, critical step is the conversion of the product (which is often an oil) into its hydrochloride salt. This is achieved by introducing a solution of hydrogen chloride in a non-polar solvent like diethyl ether or ethyl acetate.[7] This process facilitates purification through crystallization and results in a stable, solid product that is easy to handle and store.

Quantitative Data and Stoichiometry

The following table outlines a typical stoichiometry for this synthesis.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Moles | Mass / Volume |

| Glycine Ethyl Ester HCl | C₄H₁₀ClNO₂ | 139.58[1] | 1.0 | 0.10 | 13.96 g |

| Triethylamine | C₆H₁₅N | 101.19 | 1.1 | 0.11 | 15.3 mL |

| Acrylonitrile | C₃H₃N | 53.06 | 1.05 | 0.105 | 7.0 mL |

| Methanol (Solvent) | CH₄O | 32.04 | - | - | 100 mL |

| HCl in Ether (2.0 M) | HCl | 36.46 | 1.1 | 0.11 | 55 mL |

Detailed Experimental Protocol

-

Amine Liberation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add glycine ethyl ester hydrochloride (13.96 g, 0.10 mol) and methanol (100 mL). Cool the resulting slurry in an ice bath to 0-5 °C.

-

Base Addition: Slowly add triethylamine (15.3 mL, 0.11 mol) dropwise to the stirred suspension over 15 minutes. Stir the mixture at 0-5 °C for an additional 30 minutes. A white precipitate of triethylammonium chloride will form.

-

Cyanoethylation: To the same flask, add acrylonitrile (7.0 mL, 0.105 mol) dropwise, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Workup: Remove the triethylammonium chloride precipitate by filtration. Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Salt Formation and Isolation: Dissolve the crude oil in ethyl acetate (100 mL). Cool the solution in an ice bath and slowly add a 2.0 M solution of HCl in diethyl ether (55 mL, 0.11 mol) with vigorous stirring. A white precipitate of this compound will form.

-

Purification: Stir the slurry in the cold for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold ethyl acetate (2 x 20 mL) and dry under vacuum to yield the final product.

Synthesis Pathway II: N-Alkylation of 3-Aminopropionitrile

This alternative strategy builds the molecule by forming the N-C(acetate) bond. It is a valid approach, particularly if 3-aminopropionitrile is a more readily available or cost-effective starting material.

Core Starting Materials

-

3-Aminopropionitrile (BAPN): This molecule serves as the nucleophilic amine component, bringing the cyanoethyl fragment to the reaction.

-

Ethyl Chloroacetate or Ethyl Bromoacetate: These are powerful alkylating agents that provide the ethyl acetate moiety. Ethyl bromoacetate is more reactive than its chloro-analogue but is also more expensive and lachrymatory. The choice depends on the desired reactivity and cost considerations.[8][9]

Mechanistic Rationale and Experimental Considerations

This reaction is a classic SN2 alkylation. The primary amine of 3-aminopropionitrile attacks the electrophilic α-carbon of the ethyl haloacetate, displacing the halide ion. A significant challenge in this pathway is controlling the extent of alkylation. The desired monosubstituted product is itself a secondary amine and can react further with another molecule of ethyl haloacetate to form an undesired tertiary amine byproduct.

To mitigate this side reaction, reaction conditions must be carefully controlled. Using a slight excess of the starting amine (3-aminopropionitrile) can favor mono-alkylation. Additionally, a hindered or mild, non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) is essential to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction without competing in the alkylation. The final workup and conversion to the hydrochloride salt follow a similar procedure as described in Pathway I.

Comparative Analysis and Conclusion

| Feature | Pathway I (Cyanoethylation) | Pathway II (N-Alkylation) |

| Key Reaction | Michael Addition | SN2 Alkylation |

| Primary SMs | Glycine Ethyl Ester HCl, Acrylonitrile | 3-Aminopropionitrile, Ethyl Chloroacetate |

| Key Advantage | High atom economy, generally cleaner reaction, less risk of over-alkylation. | Direct, conceptually simple. |

| Key Challenge | Handling of toxic acrylonitrile. | Potential for di-alkylation leading to impurities. |

| Typical Yield | Generally high. | Moderate to high, dependent on control. |

Visualized Synthesis Workflow (Pathway I)

Figure 2: Workflow for the cyanoethylation of glycine ethyl ester.

References

- 1. Ethyl aminoacetate hydrochloride | C4H10ClNO2 | CID 12175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102199101A - Production method for ethyl glycinate hydrochloride - Google Patents [patents.google.com]

- 3. orgsyn.org [orgsyn.org]

- 4. CN103864632A - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]

- 5. Nucleic Bases Alkylation with Acrylonitrile and Cyanoethylene Oxide: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Characterization of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Current State of Knowledge

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride, identified by CAS Number 1081523-75-2, is an organic salt containing a secondary amine, a nitrile, and an ester functional group. The presence of the hydrochloride salt form suggests that the compound is likely a crystalline solid at room temperature, making melting point a key characteristic for identification and purity assessment.

A comprehensive search of scientific databases and chemical supplier catalogs reveals a significant gap in the literature regarding the empirical physical properties of this specific molecule. While its molecular formula (C₇H₁₃ClN₂O₂) and molecular weight (192.65 g/mol ) are established, experimental values for its melting and boiling points are conspicuously absent. This lack of data necessitates a de novo experimental approach for any researcher intending to use this compound in synthesis or other applications. This guide provides the necessary protocols to undertake this characterization with scientific rigor.

Physicochemical Properties: Data Summary

The following table summarizes the known identifiers for this compound and highlights the physical properties that require experimental determination.

| Property | Value | Source / Comment |

| CAS Number | 1081523-75-2 | [1][2] |

| Molecular Formula | C₇H₁₃ClN₂O₂ | Calculated |

| Molecular Weight | 192.65 g/mol | [3] |

| Melting Point | Not available | Requires experimental determination. |

| Boiling Point | Not applicable | Expected to decompose prior to boiling. |

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, reproducible physical constant. For a novel or uncharacterized compound like this compound, its determination is the primary method for assessing purity. The presence of impurities typically results in a depressed and broadened melting range.

Causality Behind the Experimental Protocol

The chosen methodology, the capillary melting point technique, is a standard in organic chemistry for its accuracy and requirement for minimal sample quantity. The self-validating nature of this protocol lies in its systematic approach to minimizing thermal lag and ensuring uniform heat transfer, which are critical for an accurate measurement.

-

Sample Preparation: The sample must be completely dry and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, preventing different parts of the sample from melting at different temperatures.[4]

-

Heating Rate: A rapid initial heating phase is used to find an approximate melting range, saving time. However, the final, accurate measurement must be performed with a very slow heating rate (1-2 °C per minute).[5] A fast heating rate causes the thermometer reading to lag behind the actual temperature of the heating block and the sample, leading to an erroneously high and broad melting range. A slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.

Detailed Step-by-Step Methodology

-

Sample Preparation: a. Ensure the sample of this compound is completely dry, preferably by drying under vacuum over a desiccant (e.g., P₂O₅). b. Place a small amount of the dry sample onto a clean, dry watch glass. c. Using a spatula, crush the solid into a fine powder. d. Take a capillary tube (sealed at one end) and press the open end into the powder heap until a small amount of sample (2-3 mm high) enters the tube.[6] e. Tap the sealed end of the capillary tube gently on a hard surface to pack the powder tightly into the bottom. Alternatively, drop the tube down a longer piece of glass tubing to achieve dense packing.[6]

-

Rough Melting Point Determination: a. Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp). b. Set the apparatus to heat rapidly (e.g., 10-15 °C per minute). c. Observe the sample through the magnifying lens and record the approximate temperature range over which it melts. This is your rough melting range. d. Turn off the apparatus and allow the block to cool to at least 20 °C below the observed rough melting point.

-

Accurate Melting Point Determination: a. Prepare a new capillary tube with a fresh sample. b. Place the new tube in the cooled heating block. c. Set the heating rate to a slow value, ensuring the temperature increases no more than 1-2 °C per minute as it approaches the previously determined rough melting point.[5] d. Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears. e. Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of the solid melts completely. f. The accurate melting point is reported as the range T₁ - T₂. g. Repeat the accurate determination with a fresh sample to ensure reproducibility. Consistent values validate the result.

Visualization of Experimental Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point and Thermal Stability Assessment

Determining the boiling point of a thermally sensitive organic salt like this compound presents significant challenges. It is highly probable that the compound will decompose at elevated temperatures before it can reach its boiling point at atmospheric pressure.

Expected Behavior

The energy required to overcome the intermolecular forces in the crystalline lattice and then vaporize the resulting ionic liquid is substantial. This high thermal energy input is likely to exceed the activation energy for decomposition reactions, such as elimination, hydrolysis of the ester, or other intramolecular reactions involving the nitrile group. Therefore, attempting a standard boiling point determination via distillation is not recommended and would likely result in sample degradation and yield uninterpretable results.[7]

Recommended Analytical Approach: Thermogravimetric Analysis (TGA)

Instead of a boiling point, the more relevant and informative property to determine is the decomposition temperature . This provides a clear upper limit for the thermal stability of the compound. Thermogravimetric Analysis (TGA) is the ideal technique for this measurement.

-

Principle of TGA: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A sharp decrease in mass indicates decomposition, as volatile fragments are lost.

-

Experimental Outline:

-

A small, precise amount of the sample is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The instrument records the sample's mass versus temperature.

-

The onset temperature of the major mass loss event is identified as the decomposition temperature. This provides crucial data for handling, storage, and reaction condition selection.

-

Conclusion

While the physical constants for this compound are not currently documented, this guide provides the necessary scientific framework and detailed protocols for their empirical determination. By following the rigorous methodology for melting point analysis, researchers can confidently establish a key benchmark for purity and identity. Furthermore, by shifting the focus from a traditional boiling point to a more appropriate thermal stability assessment using TGA, a more meaningful and practical understanding of the compound's limitations can be achieved. This approach ensures the generation of high-quality, reliable data essential for the advancement of any research or development project involving this compound.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. This compound [cymitquimica.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

This technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the underlying chemical principles, a detailed experimental protocol, and the requisite calculations to determine the maximum possible yield of the target compound.

Introduction

The synthesis of this compound is a prime example of a Michael addition, specifically a cyanoethylation reaction. This class of reaction is of significant importance in organic synthesis for the formation of carbon-nitrogen bonds.[1] The target molecule incorporates a glycine ethyl ester backbone, a common structural motif in pharmacologically active compounds, and a cyanoethyl group, which can serve as a versatile synthetic handle for further molecular elaboration. A precise understanding of the theoretical yield is fundamental to evaluating the efficiency of the synthesis, optimizing reaction conditions, and ensuring the economic viability of the process.

This guide will first lay out the chemical principles governing the reaction, followed by a detailed, step-by-step protocol for the synthesis. Subsequently, it will provide a thorough breakdown of the theoretical yield calculation based on stoichiometric principles.

The Underlying Chemistry: Cyanoethylation

The core transformation in this synthesis is the nucleophilic addition of the primary amine of ethyl 2-aminoacetate to the electron-deficient β-carbon of acrylonitrile.[1] This reaction is a classic example of a conjugate addition, or Michael reaction.

Reaction Scheme:

Since the starting material is the hydrochloride salt of the amine, the free amine must be generated in situ for it to act as a nucleophile. This is typically achieved by the addition of a non-nucleophilic base, such as triethylamine, which neutralizes the hydrogen chloride, liberating the primary amine.[2][3]

Quantitative Data for Synthesis

A successful theoretical yield calculation hinges on accurate data for all reactants and the final product. The table below summarizes the essential molecular information.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-aminoacetate hydrochloride | C₄H₁₀ClNO₂ | 139.58 |

| Acrylonitrile | C₃H₃N | 53.06 |

| This compound | C₇H₁₃ClN₂O₂ | 192.65[4] |

Experimental Protocol

The following is a detailed, representative protocol for the synthesis of this compound.

Materials:

-

Ethyl 2-aminoacetate hydrochloride

-

Acrylonitrile

-

Triethylamine

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-aminoacetate hydrochloride (1.0 equivalent) in anhydrous ethanol.

-

Liberation of the Free Amine: To the stirred solution, add triethylamine (1.1 equivalents) dropwise at room temperature. The triethylamine acts as a base to neutralize the hydrochloride salt and generate the free ethyl 2-aminoacetate in situ.[2][3]

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.2 equivalents) to the reaction mixture. The reaction is often exothermic, and the addition should be controlled to maintain a manageable temperature.[4]

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture in an ice bath. The triethylamine hydrochloride salt may precipitate and can be removed by filtration.

-

Isolation of the Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure this compound.

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation involves the following steps:

Step 1: Determine the Moles of Each Reactant

First, calculate the number of moles of each reactant used in the synthesis.

-

Moles of Ethyl 2-aminoacetate hydrochloride:

Moles = Mass (g) / Molecular Weight ( g/mol )

Step 2: Identify the Limiting Reactant

The stoichiometry of the reaction is 1:1. Therefore, the reactant that is present in the smaller molar amount is the limiting reactant. This reactant will be completely consumed and will determine the maximum amount of product that can be formed.

Step 3: Calculate the Theoretical Moles of the Product

The theoretical number of moles of the product is equal to the number of moles of the limiting reactant, given the 1:1 stoichiometry.

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the theoretical moles of the product to grams using its molecular weight.

-

Theoretical Yield (g) of this compound:

Example Calculation:

Let's assume we start with 10.0 g of Ethyl 2-aminoacetate hydrochloride and an excess of acrylonitrile.

-

Moles of Ethyl 2-aminoacetate hydrochloride: 10.0 g / 139.58 g/mol = 0.0716 moles

-

Limiting Reactant: Since acrylonitrile is in excess, Ethyl 2-aminoacetate hydrochloride is the limiting reactant.

-

Theoretical Moles of Product: 0.0716 moles

-

Theoretical Yield (g): 0.0716 moles * 192.65 g/mol = 13.79 g

Therefore, the theoretical yield of this compound from 10.0 g of Ethyl 2-aminoacetate hydrochloride is 13.79 grams.

Conclusion

This guide has provided a detailed framework for understanding and calculating the theoretical yield for the synthesis of this compound. By following the outlined experimental protocol and applying the principles of stoichiometry, researchers can accurately determine the maximum potential yield of their reaction. This is a critical step in assessing the efficiency of the synthesis and for any subsequent process optimization and scale-up activities.

References

Methodological & Application

The Versatile Precursor: Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride in Modern Heterocyclic Synthesis

Introduction: Unveiling a Strategic Building Block

In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is a perpetual driving force. Nitrogen-containing heterocycles, in particular, form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride (CAS 1081523-75-2) emerges as a precursor of significant strategic value, possessing a unique constellation of functional groups poised for intramolecular cyclization. This guide provides an in-depth exploration of this reagent, from its synthesis to its potential applications in constructing valuable piperidone frameworks, a common motif in medicinal chemistry. We will delve into the mechanistic underpinnings of its reactivity and present detailed protocols to empower researchers in their synthetic endeavors.

Structural Features and Synthetic Potential

At its core, this compound is a bifunctional molecule. The hydrochloride salt ensures stability and enhances shelf-life. In its free base form, the molecule presents a secondary amine, an ethyl ester, and a nitrile group. This arrangement is not merely a random assortment of functionalities; it is a carefully orchestrated design for intramolecular reactivity.